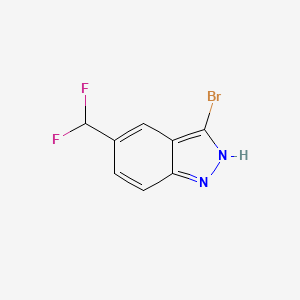

3-Bromo-5-(difluoromethyl)-1H-indazole

Description

Significance of Indazole Scaffolds in Organic and Synthetic Chemistry

The significance of the indazole scaffold is underscored by its presence in numerous FDA-approved drugs and clinical candidates. researchgate.netnih.gov Notable examples include the anti-inflammatory drug Benzydamine, the anti-emetic Granisetron, and the anticancer agents Niraparib and Pazopanib. nih.govnih.gov This prevalence in medicinal chemistry highlights the ability of the indazole core to interact favorably with biological targets. nih.govresearchgate.netbenthamdirect.com In synthetic chemistry, indazoles serve as versatile intermediates for the construction of more complex heterocyclic systems. nih.govnih.govbenthamdirect.com The development of novel synthetic methodologies for indazole derivatives remains an active area of research, driven by the continuous demand for new therapeutic agents and functional materials. nih.govnih.govbenthamdirect.com

General Overview of Substituted Indazoles in Contemporary Chemical Research

Contemporary research on substituted indazoles is largely focused on the development of new synthetic methods and the exploration of their therapeutic potential. nih.govnih.gov Chemists are continually devising innovative strategies for the regioselective functionalization of the indazole ring system, including C-H activation, cross-coupling reactions, and cycloadditions. nih.govnih.gov These methods allow for the precise installation of various substituents, enabling the fine-tuning of the molecule's properties. A significant area of interest is the synthesis of fluorinated indazoles, as the incorporation of fluorine atoms can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity. nuph.edu.uanih.gov The difluoromethyl group, in particular, is a valuable substituent in medicinal chemistry, often serving as a bioisostere for a hydroxyl or thiol group and modulating pharmacokinetic properties.

Structural Characteristics and Tautomeric Considerations within the Indazole Framework

The indazole ring system is an aromatic, bicyclic heterocycle with the molecular formula C₇H₆N₂. chemicalbook.comwikipedia.orgnih.gov It exists in different tautomeric forms, with the two most common being 1H-indazole and 2H-indazole. nih.govresearchgate.net The 1H-tautomer is generally the more thermodynamically stable and, therefore, the predominant form in solution and the solid state. chemicalbook.comrsc.org The energy difference between the 1H- and 2H-tautomers is relatively small, and the equilibrium can be influenced by factors such as the solvent, temperature, and the electronic nature of substituents on the ring. researchgate.netacs.org A third, less common tautomer, 3H-indazole, can also exist. chemicalbook.com This tautomerism is a critical consideration in the synthesis and reactivity of indazoles, as reactions can proceed through different tautomeric forms, leading to a mixture of products. nih.gov The regioselectivity of reactions such as N-alkylation is highly dependent on the reaction conditions and the nature of the substituents on the indazole ring. nih.govnih.gov

Chemical Profile of 3-Bromo-5-(difluoromethyl)-1H-indazole

While extensive research on the specific compound this compound is not widely published, its chemical properties and reactivity can be inferred from the well-established chemistry of related substituted indazoles.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 2090721-42-7 | bldpharm.comarctomsci.comapolloscientific.co.ukchemscene.coma2bchem.com |

| Molecular Formula | C₈H₅BrF₂N₂ | bldpharm.comchemscene.coma2bchem.com |

| Molecular Weight | 247.04 g/mol | bldpharm.comchemscene.coma2bchem.com |

Synthesis and Reactivity of this compound

The synthesis of this compound would likely involve a multi-step sequence, drawing upon established methods for the construction and functionalization of the indazole core.

A plausible synthetic route could commence with a suitably substituted fluorinated benzene (B151609) derivative. For instance, a common strategy for indazole synthesis involves the reaction of a hydrazine (B178648) with an ortho-halobenzaldehyde or ketone. chemicalbook.com The introduction of the difluoromethyl group could be achieved through various fluorination techniques. nih.gov

The bromination at the C3 position of the indazole ring is a key transformation. This can be achieved using various brominating agents, such as N-bromosuccinimide (NBS) or bromine in a suitable solvent. nih.govrsc.orgchemicalbook.comchemicalbook.comgoogle.com The reactivity of the indazole ring towards electrophilic substitution is influenced by the existing substituents.

Once synthesized, this compound would be a valuable intermediate for further chemical transformations. The bromine atom at the C3 position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. acs.org This would allow for the introduction of a wide range of aryl and heteroaryl substituents at this position, enabling the creation of a library of novel compounds for various research applications.

Furthermore, the nitrogen atoms of the indazole ring can undergo N-alkylation. nih.govnih.govacs.org The regioselectivity of this reaction (N1 vs. N2 alkylation) would be influenced by the steric and electronic effects of the bromo and difluoromethyl substituents, as well as the reaction conditions employed.

Structure

3D Structure

Properties

Molecular Formula |

C8H5BrF2N2 |

|---|---|

Molecular Weight |

247.04 g/mol |

IUPAC Name |

3-bromo-5-(difluoromethyl)-2H-indazole |

InChI |

InChI=1S/C8H5BrF2N2/c9-7-5-3-4(8(10)11)1-2-6(5)12-13-7/h1-3,8H,(H,12,13) |

InChI Key |

SJPRLENYTQOQNT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1C(F)F)Br |

Origin of Product |

United States |

Reactivity Profiles and Advanced Derivatization of 3 Bromo 5 Difluoromethyl 1h Indazole

Transformation Chemistry of the Bromine Moiety at C3

The bromine atom at the C3 position of 3-Bromo-5-(difluoromethyl)-1H-indazole serves as a highly versatile handle for introducing a wide array of functional groups. Its reactivity is dominated by palladium-catalyzed cross-coupling reactions, though it can also participate in other substitution and organometallic transformations.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Negishi)

Palladium-catalyzed cross-coupling reactions are paramount for the derivatization of the C3 position of this indazole. These reactions facilitate the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.

Suzuki Coupling: The Suzuki coupling reaction, which involves the coupling of the bromoindazole with a boronic acid or ester in the presence of a palladium catalyst and a base, is a widely employed method for introducing aryl, heteroaryl, or vinyl substituents at the C3 position.

Heck Coupling: The Heck reaction allows for the introduction of alkenyl groups at the C3 position by coupling the bromoindazole with an alkene in the presence of a palladium catalyst and a base.

Sonogashira Coupling: For the installation of alkyne moieties, the Sonogashira coupling is the reaction of choice. This reaction involves the coupling of this compound with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.

Negishi Coupling: The Negishi coupling provides an alternative route for the formation of carbon-carbon bonds by reacting the bromoindazole with an organozinc reagent in the presence of a palladium or nickel catalyst.

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions at C3

| Reaction | Coupling Partner | Catalyst System | Resulting C3 Substituent |

| Suzuki | Boronic Acid/Ester | Pd catalyst, Base | Aryl, Heteroaryl, Vinyl |

| Heck | Alkene | Pd catalyst, Base | Alkenyl |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst | Alkynyl |

| Negishi | Organozinc Reagent | Pd or Ni catalyst | Alkyl, Aryl, Alkenyl, Alkynyl |

Electrophilic and Nucleophilic Substitution Reactions at the C3 Position

While palladium-catalyzed reactions are more common, the bromine at C3 can also undergo other substitution reactions. Direct nucleophilic aromatic substitution at the C3 position is generally challenging due to the electron-rich nature of the indazole ring. However, under specific conditions or with highly activated nucleophiles, substitution may be achieved.

Electrophilic substitution at the indazole core typically occurs at other positions, but the bromine atom can influence the regioselectivity of such reactions.

Organometallic Intermediate Formation and Subsequent Reactions (e.g., Grignard, organolithium)

The bromine atom at C3 can be utilized to form organometallic intermediates, which can then be reacted with various electrophiles. cymitquimica.com This two-step process significantly expands the range of functional groups that can be introduced.

Grignard Reagent Formation: Treatment of this compound with magnesium metal can lead to the formation of the corresponding Grignard reagent. This intermediate can then react with a variety of electrophiles, such as aldehydes, ketones, and nitriles, to introduce new carbon-based functional groups.

Organolithium Intermediate Formation: Alternatively, halogen-metal exchange with an organolithium reagent, such as n-butyllithium, can generate the C3-lithiated indazole. This highly reactive species can then be quenched with a wide range of electrophiles to afford diverse derivatives.

Chemical Transformations of the Difluoromethyl Group at C5

The difluoromethyl (–CHF2) group at the C5 position is a key structural feature, often incorporated to modulate the physicochemical properties of the molecule, such as lipophilicity and metabolic stability. cymitquimica.com

Stability and Reactivity of the –CHF2 Moiety under Varied Reaction Conditions

The difluoromethyl group is generally considered to be a stable functional group under a wide range of reaction conditions, including those employed for the modification of the C3-bromo substituent. Its stability is attributed to the high strength of the carbon-fluorine bonds. However, under harsh basic or acidic conditions, or at elevated temperatures, degradation of the –CHF2 group may occur.

Further Functionalization and Modifications of the Difluoromethyl Group

Direct functionalization of the difluoromethyl group is challenging due to the inertness of the C-F bonds. Most synthetic strategies focus on introducing the difluoromethyl group into the target molecule at an early stage. However, advanced synthetic methods are emerging that could potentially allow for the transformation of the –CHF2 group. For instance, C-H activation strategies could, in principle, be applied to the C-H bond of the difluoromethyl group, although this remains a synthetically challenging endeavor.

Directed and Undirected Functionalization of the Indazole Ring System

The functionalization of the this compound core can be approached through various strategies, targeting either the nitrogen atoms of the pyrazole (B372694) ring or the carbon atoms of the bicyclic system. These modifications are crucial for the development of new chemical entities with tailored properties for applications in medicinal chemistry and materials science.

The presence of two nitrogen atoms in the indazole ring, N1 and N2, allows for the introduction of various substituents. The regioselectivity of these reactions is often influenced by the reaction conditions, including the choice of base, solvent, and electrophile, as well as the electronic nature of the substituents on the indazole ring.

N-alkylation of indazoles typically yields a mixture of N1 and N2 isomers. The thermodynamic product is generally the N1-alkylated indazole, which is more stable. However, the kinetic product can be the N2-alkylated isomer, especially under certain conditions. For instance, the alkylation of 5-bromo-1H-indazole with ethyl bromide in the presence of cesium carbonate has been shown to produce a mixture of the N1 and N2 isomers. nih.gov The separation of these regioisomers can be achieved by chromatographic methods.

Table 1: Representative N-Alkylation of a Bromo-Indazole Derivative Note: This table presents data for a related bromo-indazole as a representative example.

| Substrate | Alkylating Agent | Base | Solvent | Product(s) | Yield | Reference |

| 5-Bromo-1H-indazole | Ethyl bromide | Cs₂CO₃ | Not specified | 1-Ethyl-5-bromo-1H-indazole and 2-Ethyl-5-bromo-1H-indazole | Not specified | nih.gov |

N-acylation of the indazole ring is a common strategy for introducing carbonyl-containing functional groups. This transformation can also serve as a means of protecting the indazole nitrogen during subsequent reactions. A widely used method for N-acylation is the reaction with an acid anhydride (B1165640) in the presence of a base. For example, the protection of 5-bromo-1H-indazol-3-amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of 4-dimethylaminopyridine (B28879) (DMAP) selectively yields the N1-Boc protected product. nih.gov This selectivity for the N1 position is a common feature in the acylation of indazoles.

Table 2: N-Acylation of a Bromo-Indazole Derivative Note: This table presents data for a related bromo-indazole as a representative example.

| Substrate | Acylating Agent | Base | Solvent | Product | Yield | Reference |

| 5-Bromo-1H-indazol-3-amine | Di-tert-butyl dicarbonate (Boc₂O) | DMAP | Dichloromethane (B109758) | tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate | 62% | nih.gov |

While the bromine atom at the 3-position provides a primary site for cross-coupling reactions, direct C-H activation offers an alternative and increasingly popular strategy for the functionalization of the indazole ring. This approach avoids the need for pre-functionalized starting materials. Palladium-catalyzed C-H activation/annulation sequences have been developed for the synthesis of functionalized indazole derivatives, showcasing the potential to introduce substituents at various positions on the benzene (B151609) portion of the indazole core.

Furthermore, the bromine atom at the C3 position is amenable to a variety of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for instance, is a powerful tool for forming new carbon-carbon bonds. Bromo-indazoles have been successfully coupled with a range of aryl and heteroaryl boronic acids and esters. nih.govias.ac.innih.gov This reaction is tolerant of various functional groups and provides a reliable method for synthesizing biaryl and heteroaryl-substituted indazoles.

The Buchwald-Hartwig amination is another important cross-coupling reaction that allows for the formation of carbon-nitrogen bonds. This method can be employed to introduce a variety of amine-containing moieties at the C3 position by reacting the bromo-indazole with an amine in the presence of a palladium catalyst and a suitable base. chemspider.com

Table 3: Representative Suzuki-Miyaura Coupling of a Bromo-Indazole Derivative Note: This table presents data for a related bromo-indazole as a representative example.

| Bromo-Indazole Substrate | Coupling Partner | Catalyst | Base | Solvent | Product | Yield | Reference |

| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 1-Ethyl-5-(N-Boc-pyrrol-2-yl)-1H-indazole | High | nih.gov |

| 5-Bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide | Aryl boronic acids | Pd(OAc)₂ | CsF | Not specified | 1H-pyridin-4-yl-3,5-disubstituted indazoles | Not specified | ias.ac.in |

The indazole ring system can undergo various rearrangement reactions, often under thermal or photochemical conditions. These rearrangements can lead to the formation of other heterocyclic systems. For example, certain N-substituted indazolium salts have been shown to rearrange to form substituted 9-aminoacridines upon deprotonation. nih.gov Another documented rearrangement involves a ias.ac.inias.ac.in-sigmatropic rearrangement of N-hydroxyindazoles upon radical O-arylation to yield 3-(2-hydroxyaryl)indazole derivatives. ias.ac.in While these specific reactions have not been reported for this compound, they highlight the potential for skeletal diversification of the indazole core.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Bromo 5 Difluoromethyl 1h Indazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and the precise connectivity of atoms in a molecule. For 3-Bromo-5-(difluoromethyl)-1H-indazole, a combination of 1D and 2D NMR experiments would provide a complete structural picture.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the N-H proton of the indazole ring, and the proton of the difluoromethyl group. The aromatic region would likely show three signals for the protons on the benzene (B151609) ring. The proton of the difluoromethyl group is anticipated to appear as a triplet due to coupling with the two fluorine atoms. The N-H proton of the indazole ring would likely appear as a broad singlet.

Expected ¹H NMR Data

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic-H | 7.5 - 8.0 | Multiplet | |

| Aromatic-H | 7.3 - 7.6 | Multiplet | |

| Aromatic-H | 7.0 - 7.3 | Multiplet | |

| CHF₂ | 6.5 - 7.0 | Triplet | ~50-60 Hz (¹JHF) |

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. It is expected to show eight distinct signals, corresponding to the eight carbon atoms in this compound. The carbon of the difluoromethyl group will appear as a triplet due to coupling with the two fluorine atoms. The carbon atom attached to the bromine will be significantly deshielded.

Expected ¹³C NMR Data

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=N | 140 - 150 |

| C-Br | 110 - 120 |

| Aromatic C-H | 115 - 135 |

| Aromatic C-H | 115 - 135 |

| Aromatic C-H | 115 - 135 |

| Aromatic C-C | 120 - 140 |

| Aromatic C-C | 120 - 140 |

¹⁹F NMR spectroscopy is a crucial technique for fluorinated compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a doublet, resulting from the coupling of the two equivalent fluorine atoms with the single proton of the difluoromethyl group.

Expected ¹⁹F NMR Data

| Fluorine | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): Would reveal the coupling relationships between adjacent protons in the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Would establish the direct one-bond correlations between protons and the carbons to which they are attached.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two or three bonds, which is critical for confirming the connectivity of the indazole ring, the bromine atom, and the difluoromethyl group to the correct positions.

NOESY (Nuclear Overhauser Effect Spectroscopy): Could provide information about the spatial proximity of protons, further confirming the structure.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

HRMS is essential for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₈H₅BrF₂N₂), the expected exact mass can be calculated. The presence of bromine would be evident from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) in the mass spectrum.

Expected HRMS Data

| Ion | Calculated m/z |

|---|---|

| [M+H]⁺ | 246.9678 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

IR and Raman spectroscopy provide information about the vibrational modes of the molecule, which is useful for identifying functional groups.

IR Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretch of the indazole ring (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and the difluoromethyl group (around 3000-3100 cm⁻¹ and 2900-3000 cm⁻¹, respectively), C=N and C=C stretching vibrations in the aromatic system (around 1400-1600 cm⁻¹), and the C-F stretching vibrations (around 1000-1200 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations and the C-Br stretching mode, which is often weak in the IR spectrum.

Expected Vibrational Spectroscopy Data

| Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch | 3300 - 3500 | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2900 - 3000 | IR, Raman |

| C=N, C=C Stretch | 1400 - 1600 | IR, Raman |

| C-F Stretch | 1000 - 1200 | IR |

X-ray Crystallography for Solid-State Structural Analysis

A comprehensive search of established scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), was conducted to obtain single-crystal X-ray diffraction data for this compound. This investigation did not yield any specific crystallographic studies for this compound. Consequently, detailed experimental data on its solid-state structure, such as unit cell parameters, space group, and precise atomic coordinates, are not publicly available at this time.

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique involves irradiating a single crystal of a compound with a focused beam of X-rays. The subsequent diffraction pattern, produced by the interaction of X-rays with the electron clouds of the atoms in the crystal lattice, is meticulously recorded and analyzed. Through complex mathematical processing of this diffraction data, a detailed model of the electron density and, therefore, the atomic positions within the crystal can be generated.

A successful crystallographic analysis of this compound would provide invaluable and unambiguous insights into its molecular architecture. The primary findings would include the determination of the crystal system and space group, which describe the symmetry of the crystal lattice. Furthermore, the precise dimensions of the unit cell—the fundamental repeating unit of the crystal—would be established.

From the refined structural model, a wealth of detailed intramolecular information can be extracted. This includes the precise measurement of all bond lengths, bond angles, and torsion angles within the molecule. Such data would definitively confirm the connectivity of the atoms and provide a detailed understanding of the molecule's conformation in the solid state. For instance, the analysis would reveal the planarity of the indazole ring system and the orientation of the bromo and difluoromethyl substituents relative to the bicyclic core.

Moreover, X-ray crystallography would elucidate the nature of intermolecular interactions that govern the packing of the molecules in the crystal lattice. These interactions can include hydrogen bonding, halogen bonding, and other non-covalent forces, which play a crucial role in determining the physical properties of the solid material.

While experimental data for this compound is not available, a typical crystallographic data table for a small organic molecule would present the key parameters derived from the X-ray diffraction experiment and subsequent structural refinement. The following table is a representative example of how such data would be organized.

Interactive Table: Representative Crystallographic Data

| Parameter | Value (Illustrative) |

| Empirical formula | C₈H₅BrF₂N₂ |

| Formula weight | 247.05 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Calculated density (g/cm³) | Value |

| Absorption coeff. (mm⁻¹) | Value |

| F(000) | Value |

| Crystal size (mm³) | Value |

| Theta range for data collection (°) | Value |

| Reflections collected | Value |

| Independent reflections | Value |

| R(int) | Value |

| Goodness-of-fit on F² | Value |

| Final R indices [I>2σ(I)] | Value |

| R indices (all data) | Value |

Computational and Theoretical Studies on 3 Bromo 5 Difluoromethyl 1h Indazole

Quantum Chemical Calculations for Electronic and Geometric Structure Characterization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can be broadly categorized into Density Functional Theory (DFT) and ab initio approaches.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov It is particularly well-suited for studying the electronic structure and properties of heterocyclic systems like indazoles. DFT calculations can provide optimized geometries, electronic energies, and a host of other molecular properties.

For a molecule like 3-Bromo-5-(difluoromethyl)-1H-indazole, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to determine key geometric parameters such as bond lengths and angles. Furthermore, these calculations yield crucial electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's chemical stability and reactivity. A larger HOMO-LUMO gap suggests higher stability and lower reactivity. nih.gov

Table 1: Representative DFT-Calculated Electronic Properties of Substituted Indazoles (Note: This table presents illustrative data based on general principles and findings for other substituted indazoles, as specific data for this compound is not available in the cited literature.)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 1H-Indazole | -6.5 | -0.8 | 5.7 |

| 3-Bromo-1H-indazole | -6.7 | -1.2 | 5.5 |

| 5-Nitro-1H-indazole | -7.2 | -2.5 | 4.7 |

| This compound (Estimated) | -7.0 | -1.8 | 5.2 |

This interactive table allows for sorting and filtering of the data.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of any empirical parameters. nih.gov These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular structures and energies. nih.gov However, their high computational cost often limits their application to smaller molecules.

For a molecule of the size of this compound, high-level ab initio calculations would be computationally demanding but could serve as a benchmark for validating the results obtained from more cost-effective DFT methods. nih.gov These high-accuracy calculations are particularly valuable for resolving subtle structural details and for providing precise energy differences between different conformations or tautomers of the molecule.

Theoretical Prediction of Chemical Reactivity and Reaction Pathways

Computational methods are invaluable for predicting the chemical reactivity of a molecule and for elucidating potential reaction mechanisms. For this compound, understanding its reactivity is crucial for its potential applications in synthesis and medicinal chemistry.

One powerful approach to predicting reactivity is through the analysis of Fukui functions and the local softness of the molecule. These reactivity descriptors, derived from DFT calculations, can identify the most likely sites for nucleophilic and electrophilic attack. arpgweb.comyoutube.com The Fukui function, f(r), indicates the change in electron density at a point r when the total number of electrons in the system changes.

Natural Bond Orbital (NBO) analysis is another important tool for understanding chemical reactivity. nih.govwikipedia.org NBO analysis provides a picture of the localized bonds and lone pairs within a molecule, and it can be used to calculate atomic charges and to study delocalization effects through the analysis of donor-acceptor interactions. nih.govwikipedia.org For this compound, NBO analysis could reveal the partial charges on the nitrogen atoms of the indazole ring, providing insights into their relative nucleophilicity and the likely sites of alkylation or other substitution reactions. nih.gov

Table 2: Illustrative Local Reactivity Descriptors for a Substituted Indazole (Note: This table presents a hypothetical set of Fukui indices and NBO charges for key atoms in this compound to illustrate the application of these theoretical tools. The values are not derived from actual calculations on this specific molecule.)

| Atom | Fukui Index (fukui+) for Nucleophilic Attack | Fukui Index (fukui-) for Electrophilic Attack | NBO Charge (e) |

| N1 | 0.12 | 0.05 | -0.45 |

| N2 | 0.08 | 0.09 | -0.38 |

| C3 | 0.15 | 0.03 | +0.25 |

| C5 | 0.04 | 0.11 | +0.15 |

This interactive table allows for sorting and filtering of the data.

Modeling of Spectroscopic Properties and Spectral Interpretation

Computational methods play a vital role in the prediction and interpretation of various types of molecular spectra, including NMR and IR spectroscopy.

For this compound, DFT calculations can be used to predict its 1H and 13C NMR chemical shifts. nih.govnih.gov The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose and generally provides results that are in good agreement with experimental data. nih.gov By comparing the calculated spectra with experimental data, it is possible to confirm the structure of the molecule and to assign the observed signals to specific atoms.

Similarly, the vibrational frequencies and intensities of the infrared (IR) spectrum of this compound can be calculated using DFT. nih.govacs.orgdiva-portal.org These calculations can help in the assignment of the characteristic vibrational modes of the molecule, such as the N-H stretch of the indazole ring and the vibrations associated with the difluoromethyl group.

Conformational Analysis and Tautomeric Equilibrium Studies of Substituted Indazoles

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. researchgate.net The position of this tautomeric equilibrium can be influenced by the nature and position of substituents on the indazole ring. researchgate.net Computational methods are highly effective in determining the relative stabilities of these tautomers and in predicting the equilibrium constant. researchgate.netacs.org

For this compound, it is expected that the 1H-tautomer is the more stable form, as is the case for most substituted indazoles. researchgate.net However, the presence of the electron-withdrawing difluoromethyl group could potentially influence the energy difference between the two tautomers. DFT and ab initio calculations can provide a quantitative measure of this energy difference, both in the gas phase and in different solvents, by incorporating a solvent model into the calculations. researchgate.net

Furthermore, conformational analysis can be performed to identify the most stable spatial arrangement of the difluoromethyl group relative to the indazole ring. These calculations involve rotating the C-C bond connecting the difluoromethyl group to the ring and calculating the energy at each rotational angle to identify the global and local energy minima.

Advanced Research Applications of 3 Bromo 5 Difluoromethyl 1h Indazole and Its Derivatives in Chemical Science

Role as Versatile Synthetic Intermediates and Building Blocks for Complex Molecules

3-Bromo-5-(difluoromethyl)-1H-indazole is a potent synthetic intermediate due to its distinct reactive sites. The bromine atom at the C3 position is particularly amenable to a wide array of metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents. This functional handle enables chemists to forge new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern organic synthesis.

The difluoromethyl (CF2H) group at the C5 position is a bioisostere for hydroxyl or thiol groups and can modulate the electronic properties, lipophilicity, and metabolic stability of the molecule. nih.gov Its presence enhances the potential for specific intermolecular interactions, such as hydrogen bonding. The N-H of the indazole ring can be readily substituted, providing another site for chemical modification. These features make the compound an ideal starting point for constructing more complex molecular architectures, particularly in the development of pharmacologically active agents like kinase inhibitors. nih.govwikipedia.org

Below is a table illustrating common synthetic transformations applied to aryl bromides, which are highly applicable to this compound for the synthesis of complex derivatives.

| Reaction Type | Reagents/Catalyst | Product Type | Significance |

| Suzuki Coupling | Aryl/vinyl boronic acid, Pd catalyst (e.g., Pd(PPh3)4), Base | 3-Aryl/vinyl-5-(difluoromethyl)-1H-indazole | Forms C-C bonds, introducing diverse aromatic or unsaturated groups. |

| Buchwald-Hartwig Amination | Amine (R2NH), Pd catalyst, Ligand (e.g., BINAP), Base | 3-Amino-5-(difluoromethyl)-1H-indazole derivatives | Forms C-N bonds, crucial for synthesizing many biologically active compounds. nih.gov |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | 3-Alkynyl-5-(difluoromethyl)-1H-indazole | Forms C-C triple bonds, creating linear scaffolds for further functionalization. |

| Heck Coupling | Alkene, Pd catalyst, Base | 3-Alkenyl-5-(difluoromethyl)-1H-indazole | Forms C-C bonds with alkenes, adding vinyl groups. |

| Stille Coupling | Organostannane, Pd catalyst | 3-Substituted-5-(difluoromethyl)-1H-indazole | Forms C-C bonds with a wide range of organic groups. |

| Nucleophilic Aromatic Substitution (SNAr) | Strong nucleophiles (e.g., thiols, alkoxides) | 3-Substituted-5-(difluoromethyl)-1H-indazole | Displaces the bromine with various functional groups, particularly with electron-withdrawing groups present. mdpi.com |

This table presents representative reactions for aryl bromides, demonstrating the synthetic potential of the bromo-indazole scaffold.

Scaffold Design for Novel Heterocyclic Compound Libraries

In drug discovery and chemical biology, the generation of compound libraries based on a central scaffold is a key strategy for identifying new lead compounds. nih.gov The indazole ring is considered a "privileged scaffold" because it is a structural motif found in numerous compounds with a wide range of biological activities, including anti-inflammatory and anticancer properties. nih.govnih.govresearchgate.net

This compound serves as an excellent starting scaffold for creating novel heterocyclic compound libraries. Its structure allows for systematic modification at three primary diversification points:

C3 Position: The bromine atom can be replaced with a multitude of functional groups using the cross-coupling reactions mentioned previously.

N1 Position: The indazole nitrogen can be alkylated, arylated, or acylated to introduce different substituents, which can influence the compound's steric and electronic profile and its interaction with biological targets.

Benzene (B151609) Ring: While less straightforward, modifications to the benzene portion of the indazole ring can be envisioned through functionalization of precursors or via late-stage C-H activation strategies.

This multi-point diversification allows for the rapid generation of a large number of structurally related yet distinct molecules, enabling a thorough exploration of the chemical space around the indazole core. nih.gov

| Diversification Point | Synthetic Strategy | Potential Substituents | Goal of Diversification |

| C3-Position (Br) | Cross-coupling reactions (Suzuki, Sonogashira, etc.) | Aryls, heteroaryls, alkyls, alkynes, amines | Explore key interactions with target binding sites. |

| N1-Position (N-H) | Alkylation, Acylation, Arylation | Small alkyl chains, substituted benzyls, aromatic rings | Modulate solubility, cell permeability, and metabolic stability. |

| C5-Position (CF2H) | (Precursor-based) | - | The difluoromethyl group provides unique properties; variations would typically be introduced before the indazole ring is formed. |

This conceptual table outlines a strategy for building a compound library starting from the this compound scaffold.

Development in Advanced Materials Science (e.g., optoelectronic applications, photophysical probes)

Fluorinated heterocyclic compounds are gaining attention in materials science due to their unique electronic and photophysical properties. organic-chemistry.org While direct applications of this compound in materials are still emerging, its structural features suggest significant potential. Fluorinated organic molecules often exhibit high thermal stability and desirable frontier molecular orbital levels, making them suitable candidates for electronic devices.

Indazole derivatives can be photochemically converted into benzimidazoles, demonstrating their interesting photophysical behavior. nih.gov This reactivity highlights the potential to use these scaffolds to create new materials upon irradiation. The combination of the electron-rich indazole core, the electron-withdrawing difluoromethyl group, and the potential for extended conjugation through C3-substitution could lead to molecules with tailored properties for:

Optoelectronic Applications: Derivatives could be investigated as components in Organic Light-Emitting Diodes (OLEDs) or Organic Field-Effect Transistors (OFETs), where tuning the energy levels of the HOMO and LUMO is critical. mdpi.com

Photophysical Probes: The fluorine atoms can enhance fluorescence quantum yields and photostability. By attaching appropriate functional groups, derivatives of this compound could be developed as fluorescent probes for sensing ions or biomolecules.

Application as Chemical Probes for Mechanistic Studies of Intermolecular Interactions

A chemical probe is a small molecule used to study and manipulate biological systems or chemical reactions. nih.gov this compound possesses features that make it an intriguing candidate for designing such probes. The difluoromethyl group is a weak hydrogen bond donor, capable of forming specific interactions with biological macromolecules like proteins. The bromine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition and crystal engineering.

These specific interaction capabilities allow derivatives of this compound to be used for:

Mapping Protein Binding Sites: By systematically varying the substituents on the indazole scaffold, researchers can probe the steric and electronic requirements of a protein's active site. nih.gov

Studying Reaction Mechanisms: The compound can be incorporated into larger molecules to study how fluorine substitution and halogen bonding influence reaction pathways and transition states.

Fragment-Based Screening: The core molecule itself can be used as a fragment in screening campaigns to identify initial, low-affinity binders to a biological target, which can then be optimized into more potent leads. nih.gov

Design and Synthesis of Chemically Diverse Compound Collections for Exploration

Beyond creating focused libraries, this compound is a valuable starting material for generating chemically diverse compound collections for broad exploratory screening. Methodologies such as diversity-oriented synthesis (DOS) aim to create molecules with a wide range of different scaffolds, not just variations on a single core. nih.gov

Starting with this compound, chemists can employ various synthetic strategies to achieve structural diversity:

Ring-Distortion Strategies: Applying reactions that alter the core heterocyclic structure, such as ring-expansion or contraction, can lead to entirely new classes of compounds. nih.gov

Photochemical Rearrangements: As noted, indazoles can be photochemically converted to other heterocycles like benzimidazoles, providing a simple method to expand structural diversity. nih.gov

Multi-component Reactions: Using the indazole as one component in a reaction involving three or more starting materials can rapidly generate complex molecules in a single step.

These approaches allow for the efficient population of chemical space with novel, drug-like molecules that can be screened against a wide array of biological targets, facilitating the discovery of new chemical entities for therapeutic or other applications. mdpi.commdpi.com The ability to use an inexpensive starting material like bromo(difluoro)acetic acid in related syntheses further enhances the accessibility of such diverse collections. rsc.org

Q & A

Q. What are the common synthetic routes for preparing 3-Bromo-5-(difluoromethyl)-1H-indazole, and how do reaction conditions influence yield?

-

Methodological Answer : The synthesis typically involves cyclization of halogenated precursors or functionalization of preformed indazole scaffolds. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can introduce the difluoromethyl group at the 5-position, while bromination at the 3-position may use reagents like N-bromosuccinimide (NBS) under controlled conditions . Reaction optimization often requires solvents such as DMF or THF, bases (e.g., K₂CO₃), and catalysts (e.g., Pd(PPh₃)₄). Temperature and stoichiometry are critical: elevated temperatures (80–120°C) improve cyclization efficiency, while excess brominating agents can lead to over-substitution .

-

Comparative Data :

| Method | Yield (%) | Key Conditions | Reference |

|---|---|---|---|

| Pd-catalyzed coupling | 65–75 | DMF, 100°C, 12 h | |

| Direct bromination | 50–60 | NBS, CCl₄, rt, 6 h | |

| One-pot cyclization | 70–80 | CuI, DMF, 120°C, 24 h |

Q. How do spectroscopic techniques (NMR, MS) confirm the substitution pattern of this compound?

- Methodological Answer :

- ¹H NMR : The indazole NH proton appears as a broad singlet (~δ 12.5–13.5 ppm). Coupling patterns between H-4 and H-6 protons (J ≈ 8–9 Hz) confirm the aromatic ring structure. The difluoromethyl (-CF₂H) group shows a triplet splitting (²J₆F-H ≈ 55–60 Hz) .

- ¹⁹F NMR : A characteristic doublet for -CF₂H (δ -110 to -120 ppm, ²J₆F-H ≈ 55 Hz) distinguishes it from trifluoromethyl groups.

- HRMS : Molecular ion peaks align with the formula C₈H₅BrF₂N₂ (exact mass: 261.96 g/mol) .

Q. What computational methods are used to predict the reactivity of this compound in substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrophilic aromatic substitution (EAS) at the 3-bromo position. Fukui indices identify nucleophilic sites, while Molecular Electrostatic Potential (MEP) maps highlight regions prone to attack by nucleophiles (e.g., amines, thiols). Solvent effects (PCM models) improve accuracy for polar aprotic solvents like DMSO .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress competing pathways during difluoromethylation of 5-substituted indazoles?

- Methodological Answer : Competing pathways (e.g., over-fluorination or dehalogenation) are minimized by:

- Using selective fluorinating agents (e.g., TMSCF₂H instead of HF-based reagents).

- Lowering reaction temperatures (0–40°C) to reduce radical side reactions.

- Incorporating stabilizing ligands (e.g., phenanthroline) in palladium catalysts to enhance regioselectivity .

- Monitoring intermediates via LC-MS to adjust reagent stoichiometry dynamically .

Q. What in vitro assays are most suitable for evaluating the kinase inhibitory activity of this compound derivatives?

- Methodological Answer :

- Kinase Profiling : Use fluorescence-based ADP-Glo™ assays to measure inhibition of kinases (e.g., JAK2, EGFR) at varying concentrations (IC₅₀ determination).

- Cellular Assays : Assess antiproliferative effects in cancer cell lines (e.g., HCT-116, MCF-7) via MTT assays. Compare results with control compounds lacking the difluoromethyl group to isolate electronic effects .

- Data Interpretation : Cross-validate with molecular docking (AutoDock Vina) to correlate activity with binding affinity to kinase ATP pockets .

Q. How do steric and electronic effects of the difluoromethyl group influence the metabolic stability of this compound?

- Methodological Answer :

- Microsomal Stability Studies : Incubate the compound with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS. The -CF₂H group reduces oxidative metabolism compared to -CH₃ due to stronger C-F bonds and lower CYP450 affinity .

- Hammett Analysis : Substituent constants (σₚ) for -CF₂H (-0.43) indicate electron-withdrawing effects, stabilizing the compound against nucleophilic attack in phase I metabolism .

Q. How can discrepancies in reported biological activity data for this compound derivatives be resolved?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies and apply statistical tools (e.g., Bland-Altman plots) to identify systematic biases.

- Structural Verification : Re-synthesize key compounds and validate purity via HPLC (>98%) and elemental analysis.

- Assay Standardization : Use common positive controls (e.g., staurosporine for kinase assays) and normalize IC₅₀ values to account for inter-lab variability .

Data Contradiction Analysis

Q. Why do some studies report conflicting solubility profiles for this compound?

- Methodological Answer : Discrepancies arise from:

- Solvent Choice : LogP values (~2.5) suggest moderate lipophilicity, but solubility in DMSO (≥50 mg/mL) vs. aqueous buffers (<0.1 mg/mL) varies widely .

- Crystallinity : Amorphous vs. crystalline forms (confirmed via XRD) exhibit different dissolution rates.

- Resolution : Use standardized shake-flask methods (USP guidelines) and control for polymorphic forms .

Key Takeaways for Researchers

- Synthetic Focus : Prioritize palladium-mediated strategies for regioselective functionalization.

- Biological Relevance : Leverage fluorine’s metabolic stability and electronic effects in kinase inhibitor design.

- Data Rigor : Cross-validate structural and activity data using orthogonal methods to mitigate reproducibility issues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.